2-cyclopentyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide
Overview
Description
2-cyclopentyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. The inhibition of COX-2 by this compound is thought to be due to its ability to bind to the active site of the enzyme, thereby preventing the formation of prostaglandins, which are involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer activities. The anti-inflammatory and analgesic effects of this compound are attributed to its ability to inhibit COX-2, which is involved in the production of prostaglandins that cause pain and inflammation. Moreover, this compound has also been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Advantages and Limitations for Lab Experiments
2-cyclopentyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide has several advantages and limitations for lab experiments. One of the advantages is its potent inhibitory activity against COX-2, which makes it a potential candidate for the development of anti-inflammatory and analgesic drugs. Moreover, this compound has also shown promising results as an anticancer agent, indicating its potential for the development of novel cancer therapies. However, one of the limitations of this compound is its complex synthesis method, which may limit its scalability for large-scale production.
Future Directions
There are several future directions for the research and development of 2-cyclopentyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide. One of the directions is to further investigate its mechanism of action and identify other potential targets for this compound. Moreover, future studies could focus on optimizing the synthesis method to improve the scalability and cost-effectiveness of this compound. Additionally, further preclinical and clinical studies could be conducted to evaluate the safety and efficacy of this compound as a potential drug candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Scientific Research Applications
2-cyclopentyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acetamide has shown promising results in various scientific research applications, including medicinal chemistry, drug discovery, and biological research. This compound has been reported to exhibit potent inhibitory activity against several enzymes, including cyclooxygenase-2 (COX-2), which is a key target for the treatment of inflammatory diseases. Moreover, this compound has also been shown to possess cytotoxic activity against several cancer cell lines, indicating its potential as an anticancer agent.
properties
IUPAC Name |
2-cyclopentyl-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-14-7-9-17(10-8-14)18-13-27-21(22-18)25-19(11-15(2)24-25)23-20(26)12-16-5-3-4-6-16/h7-11,13,16H,3-6,12H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILGUUDKBMXOCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)CC4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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